2,5-Diphenylfuran

Overview

Description

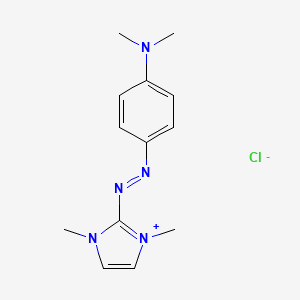

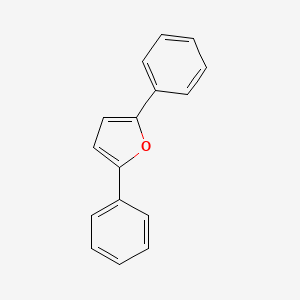

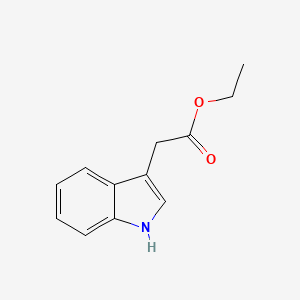

2,5-Diphenylfuran is an organic compound with the molecular formula C16H12O. It is a derivative of furan, where two phenyl groups are substituted at the 2 and 5 positions of the furan ring. This compound is known for its aromatic properties and stability, making it a valuable intermediate in organic synthesis and various industrial applications .

Mechanism of Action

Target of Action

The primary target of 2,5-Diphenylfuran is Metallo-beta-lactamase L1 , a protein found in Pseudomonas maltophilia . This protein plays a crucial role in the organism’s resistance to beta-lactam antibiotics by breaking down the antibiotic’s beta-lactam ring, rendering it ineffective .

Mode of Action

It is known that this compound has a high activity against imipenem, a type of carbapenem antibiotic . This suggests that this compound may inhibit the function of Metallo-beta-lactamase L1, thereby preventing the breakdown of the antibiotic and enhancing its effectiveness .

Biochemical Pathways

Given its target, it is likely involved in the pathway related to antibiotic resistance inPseudomonas maltophilia .

Result of Action

Its potential inhibition of metallo-beta-lactamase l1 could prevent the breakdown of certain antibiotics, thereby enhancing their effectiveness againstPseudomonas maltophilia .

Biochemical Analysis

Biochemical Properties

2,5-Diphenylfuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with the p53-MDM2 protein-protein interaction, which is crucial in cancer biology. This compound derivatives have been studied as potential inhibitors of this interaction, thereby potentially restoring the tumor-suppressing function of p53 by preventing its degradation by MDM2 . This interaction highlights the compound’s potential as a lead compound for developing new anticancer agents.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the p53-MDM2 interaction, this compound can induce cell cycle arrest and apoptosis in cancer cells. This effect is mediated through the stabilization and activation of the p53 protein, leading to the transcription of genes involved in cell cycle regulation and apoptosis

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the MDM2 protein. By binding to the p53-binding domain of MDM2, this compound prevents the interaction between p53 and MDM2, thereby inhibiting the ubiquitination and subsequent degradation of p53 . This inhibition leads to the accumulation and activation of p53, which can then exert its tumor-suppressing effects by promoting cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on the p53-MDM2 interaction over extended periods, suggesting its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit the p53-MDM2 interaction and induce tumor-suppressing effects without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. Determining the optimal dosage for therapeutic applications is crucial to maximizing the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties . Once inside the cells, this compound may localize to specific cellular compartments or tissues, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diphenylfuran can be synthesized through several methods. One common approach involves the reaction of terminal alkynes with aromatic aldehydes in the presence of a catalyst. For example, a mixture of terminal alkyne, N,N-Dimethylacetamide (DMAc), copper(I) iodide (CuI), and N,N,N’,N’-Tetramethylethylenediamine (TMEDA) is reacted under an oxygen atmosphere at 30°C for 6 hours. The reaction mixture is then treated with potassium hydroxide (KOH) and heated to 90°C to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The use of continuous-flow reactors has also been explored to improve yield and safety by eliminating the need to isolate intermediate compounds .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Produces diketones or carboxylic acids.

Reduction: Yields dihydro derivatives.

Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Diphenylfuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-Dimethylfuran: Another furan derivative with methyl groups at the 2 and 5 positions.

2,5-Diphenylthiophene: A thiophene derivative with phenyl groups at the 2 and 5 positions.

2,5-Diphenylpyrrole: A pyrrole derivative with phenyl groups at the 2 and 5 positions.

Uniqueness: 2,5-Diphenylfuran is unique due to its combination of aromatic stability and optical properties, making it particularly useful in the synthesis of fluorescent materials and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

2,5-diphenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPDHIIPAKIKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022142 | |

| Record name | 2,5-Diphenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-83-9 | |

| Record name | 2,5-Diphenylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diphenylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenylfuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Diphenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIPHENYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FGD8BE3PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-diphenylfuran?

A1: The molecular formula of this compound is C16H12O. Its molecular weight is 220.26 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Various spectroscopic methods are employed to characterize this compound, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to determine the structure and purity. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups and confirms structural features. []* UV-Vis Spectroscopy: This technique helps analyze the compound's absorption and transmission of light within the ultraviolet-visible spectrum. [, ]* Fluorescence Spectroscopy: This method examines the compound's emission of light after excitation, providing insights into its electronic structure and interactions. [, , ]

Q3: What is the significance of the observed Lorentzian line shape broadening in the high-resolution spectra of this compound?

A3: The broadening of approximately 76 MHz observed in the electronic origin bands of this compound suggests a short fluorescence lifetime. This shorter lifetime compared to analogs like fluorene, carbazole, and dibenzofuran, is likely attributed to the presence of the oxygen atom within the furan ring. []

Q4: How does the incorporation of this compound into polymers influence their properties?

A4: The inclusion of this compound within polymers can significantly alter their properties, impacting their luminescence behavior and thermal stability:* Photoluminescence: this compound-containing polymers, especially in solid films, often exhibit strong blue excimer emission. []* Thermal Stability: Polymers incorporating this compound generally show good thermal stability, with a 10% weight loss typically observed above 480°C under nitrogen atmosphere. []

Q5: How does this compound participate in singlet oxygen reactions?

A5: this compound acts as an efficient quencher of singlet oxygen (1O2). In dye-sensitized photooxygenation reactions, it reacts with 1O2 to form an endoperoxide. [, , ]

Q6: Can the endoperoxide formed from this compound regenerate singlet oxygen?

A6: Yes, the endoperoxide formed from the reaction of this compound with singlet oxygen undergoes thermolysis to regenerate both this compound and singlet oxygen. This reversible conversion has been observed with thiazine and xanthene dyes. []

Q7: How efficient is the regeneration of singlet oxygen from the this compound endoperoxide?

A7: The regeneration of singlet oxygen from the endoperoxide is quite efficient, with a maximum quantum yield of 4.5 observed in the Methylene Blue-sensitized oxygenation of this compound. []

Q8: What computational methods have been used to study this compound and its derivatives?

A8: Computational chemistry techniques, such as Huckel–McLachlan calculations, are used to analyze the electron spin densities of this compound radical anions and to predict the effects of substituents on their properties. [, ]

Q9: How does altering the position of substituents on the furan ring impact the biological activity of this compound derivatives?

A9: The positioning of substituents on the furan ring has significant implications for biological activity:* 2,5-Diphenylfurans: These derivatives can be modified into antiestrogens with preferential binding to estrogen receptor alpha (ERα). []* 2,4-Diphenylfurans: These isomers exhibit a loss of ERα selectivity and display potential as ERβ agonists when incorporating specific alkyl and hydroxyl substituents. []

Q10: What is the significance of dicationic this compound derivatives in medicinal chemistry?

A10: Dicationic this compound derivatives, particularly those containing guanidine or amidine groups, demonstrate promising antimicrobial activities. These compounds exhibit high binding affinities to DNA, especially in AT-rich regions, suggesting their potential to disrupt crucial DNA-dependent processes. [, ]

Q11: Are there any studies on the biological activity of this compound derivatives?

A11: Yes, research suggests potential applications in various areas:* Antimicrobial Activity: Dicationic this compound derivatives show promising activity against various microorganisms, including Mycobacterium tuberculosis and fungal species like Candida albicans. []* Antiestrogenic Activity: Modifications of 2,5-diphenylfurans can yield compounds with antiestrogenic properties, indicating potential applications in estrogen-related conditions. []* Anticancer Activity: Studies suggest that certain this compound derivatives might exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation. []

Q12: How is this compound typically detected and quantified in chemical reactions?

A12: Common methods for detection and quantification include:* Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with UV detection is used for separation and quantification. []* Spectroscopic Methods: UV-Vis spectroscopy is utilized to monitor the consumption of this compound or the formation of its reaction products. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

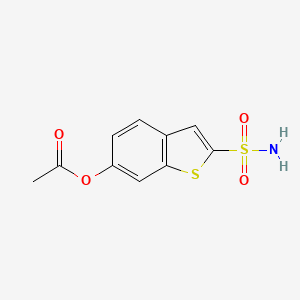

![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)

![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)